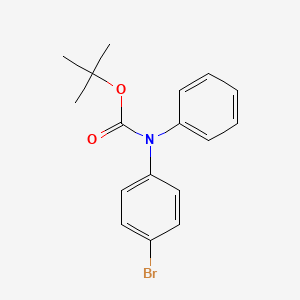

tert-butyl N-(4-bromophenyl)-N-phenylcarbamate

Vue d'ensemble

Description

tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate: is an organic compound with the molecular formula C11H14BrNO2. It is a white to light yellow powder or crystalline solid. This compound is often used in organic synthesis and serves as a building block for more complex molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-bromophenyl)-N-phenylcarbamate typically involves the reaction of 4-bromoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate can undergo nucleophilic substitution reactions, particularly at the bromine atom

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Suzuki-Miyaura Coupling: Palladium catalysts such as Pd(PPh3)4 and boronic acids are used under mild conditions.

Major Products:

Biaryl Compounds: Formed through coupling reactions.

Substituted Anilines: Resulting from nucleophilic substitution reactions.

Applications De Recherche Scientifique

Overview

Tert-butyl N-(4-bromophenyl)-N-phenylcarbamate is a significant compound in organic chemistry, particularly noted for its utility in biochemical research and medicinal applications. With a molecular formula of and a molecular weight of approximately 336.25 g/mol, this compound exhibits unique reactivity due to the presence of the bromine atom, making it valuable in various scientific fields.

Medicinal Chemistry

This compound has garnered attention for its potential as an enzyme inhibitor, particularly in the context of inflammatory and neurodegenerative diseases. Its ability to modulate enzyme activity can lead to therapeutic benefits by altering disease pathways.

- Enzyme Inhibition : The compound can bind to specific enzymes, obstructing substrate access and thus inhibiting their activity. This property is crucial for developing drugs targeting specific biochemical pathways associated with diseases.

Biochemical Research

In biochemical studies, this compound serves as a critical tool for investigating enzyme kinetics and cellular signaling pathways. Its interactions with proteins and other biomolecules provide insights into cellular processes.

- Cell Signaling Modulation : By influencing transcription factors and regulatory proteins, the compound affects gene transcription and protein synthesis, which can lead to changes in metabolic enzyme activities.

Industrial Applications

The compound is also utilized in industrial settings as an intermediate in the synthesis of specialty chemicals. Its unique chemical structure allows for various transformations that are beneficial in producing complex organic compounds.

Mécanisme D'action

The mechanism of action of tert-butyl N-(4-bromophenyl)-N-phenylcarbamate primarily involves its role as a protecting group in organic synthesis. The tert-butyl group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective deprotection is crucial in multi-step synthetic pathways .

Comparaison Avec Des Composés Similaires

- tert-Butyl N-(4-methoxyphenyl)-N-phenylcarbamate

- tert-Butyl N-(4-chlorophenyl)-N-phenylcarbamate

- tert-Butyl N-(4-fluorophenyl)-N-phenylcarbamate

Uniqueness:

- Bromine Substitution: The presence of the bromine atom in tert-butyl N-(4-bromophenyl)-N-phenylcarbamate makes it particularly useful in coupling reactions, such as Suzuki-Miyaura coupling, due to the reactivity of the carbon-bromine bond .

- Versatility: It serves as a versatile intermediate in organic synthesis, allowing for the introduction of various functional groups through substitution reactions .

Activité Biologique

tert-butyl N-(4-bromophenyl)-N-phenylcarbamate is a carbamate derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound, characterized by its unique structural features, has garnered interest due to its ability to interact with various biological targets, particularly cytochrome P450 enzymes. This article reviews the synthesis, biological activity, and potential applications of this compound, supported by relevant research findings.

- Molecular Formula : CHBrNO

- Molecular Weight : 272.14 g/mol

- Appearance : White to light yellow solid

- Melting Point : 104 °C to 108 °C

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromoaniline with di-tert-butyldicarbonate (BocO) in the presence of a base such as triethylamine. The reaction conditions may vary, but common solvents include dichloromethane and toluene. Below is a summary of the synthetic procedure:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 4-bromoaniline, BocO | DCM, 0 °C to RT | 90% |

| 2 | tert-butyl N-(4-bromophenyl)carbamate | Toluene, 70 °C | 64% |

Inhibition of Cytochrome P450 Enzymes

Research indicates that this compound acts as an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9. These enzymes are crucial for drug metabolism and can significantly affect pharmacokinetics and drug-drug interactions .

Anticancer Activity

Compounds structurally related to this compound have shown promise in anticancer assays. For instance, derivatives featuring similar moieties were evaluated against human breast adenocarcinoma cell lines (MCF7), revealing potential anticancer properties .

Case Studies and Research Findings

- Cytochrome P450 Interaction : A study highlighted the interaction profiles of carbamate derivatives with cytochrome P450 enzymes, indicating that structural modifications could enhance or diminish inhibitory effects .

- Antimicrobial Screening : Research involving thiazole derivatives indicated that compounds with similar electronic properties exhibited significant antimicrobial activity. This suggests that this compound may also possess such activity warranting further investigation .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict binding affinities and modes of interaction for carbamate derivatives with target proteins. These studies are essential for understanding the mechanism of action and optimizing lead compounds for further development .

Comparative Analysis

The following table compares this compound with other related compounds based on their structural features and biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Tert-butyl N-(piperidin-4-ylmethyl)carbamate | Piperidine group present | Potentially different pharmacological properties |

| Tert-butyl (4-chlorophenyl)carbamate | Chlorine instead of bromine | Differences in reactivity and biological activity |

| Tert-butyl N-(4-methoxyphenyl)carbamate | Methoxy substitution | Potentially enhanced solubility and bioavailability |

Propriétés

IUPAC Name |

tert-butyl N-(4-bromophenyl)-N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO2/c1-17(2,3)21-16(20)19(14-7-5-4-6-8-14)15-11-9-13(18)10-12-15/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSAQBBSMSWPVOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201214466 | |

| Record name | 1,1-Dimethylethyl N-(4-bromophenyl)-N-phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201214466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911293-26-0 | |

| Record name | 1,1-Dimethylethyl N-(4-bromophenyl)-N-phenylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911293-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-(4-bromophenyl)-N-phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201214466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.